
1,3-Propanediamine, N,N-di-4-quinolinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-di-4-quinolinyl- is a chemical compound that belongs to the class of diamines. This compound is characterized by the presence of two quinolinyl groups attached to the nitrogen atoms of the 1,3-propanediamine backbone. The quinolinyl groups are known for their aromatic properties, which can influence the reactivity and applications of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-di-4-quinolinyl- typically involves the reaction of 1,3-propanediamine with quinoline derivatives. One common method is the nucleophilic substitution reaction where the amine groups of 1,3-propanediamine react with quinoline derivatives under controlled conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N,N-di-4-quinolinyl- may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. After the reaction, the product is typically purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N,N-di-4-quinolinyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,3-Propanediamine, N,N-di-4-quinolinyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N,N-di-4-quinolinyl- involves its interaction with molecular targets such as enzymes or receptors. The quinolinyl groups can bind to specific sites on the target molecules, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of the target molecules and affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediamine, N,N-diethyl-: A related compound with diethyl groups instead of quinolinyl groups.
1,3-Diaminopropane: A simpler diamine without any substituents on the nitrogen atoms.
Uniqueness
1,3-Propanediamine, N,N-di-4-quinolinyl- is unique due to the presence of quinolinyl groups, which impart distinct aromatic properties and reactivity. These groups can enhance the compound’s ability to interact with biological targets and participate in specific chemical reactions, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
104771-98-4 |
|---|---|
Formule moléculaire |
C21H20N4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N,N'-di(quinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C21H20N4/c1-3-8-18-16(6-1)20(10-14-24-18)22-12-5-13-23-21-11-15-25-19-9-4-2-7-17(19)21/h1-4,6-11,14-15H,5,12-13H2,(H,22,24)(H,23,25) |
Clé InChI |
HLMRSRDSKWIJIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)NCCCNC3=CC=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)
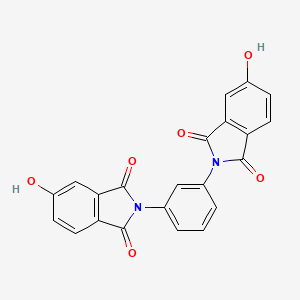
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)

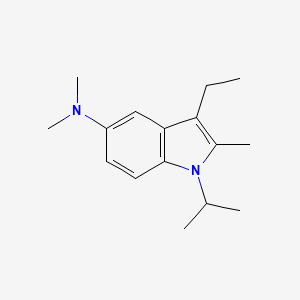
![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)

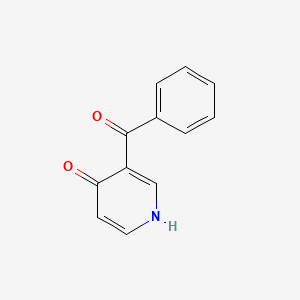
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)


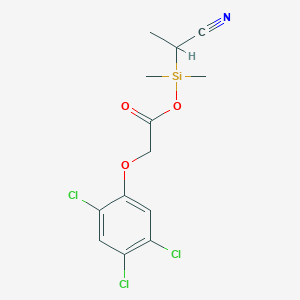
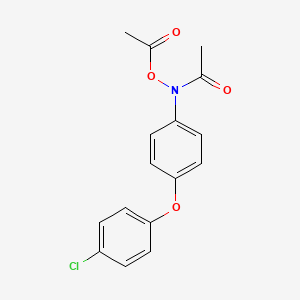
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
